(2-Methylfuran-3-yl)methanol
Overview
Description
(2-Methylfuran-3-yl)methanol is an organic compound with the molecular formula C6H8O2. It is a derivative of furan, characterized by a furan ring substituted with a methyl group at the second position and a hydroxymethyl group at the third position.
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various biological targets and modulate physiological processes .
Mode of Action
It’s known that furan derivatives can undergo various chemical reactions, including oxidation . For instance, the low-temperature oxidation (LTO) mechanisms of 2-methylfuran have been explored, where the O2 addition to the main furylCH2 radical forms three peroxide radicals .
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical pathways . For example, 2-methylfuran can be converted into value-added chemicals and liquid fuels through hydroxyalkylation/alkylation reactions .
Pharmacokinetics
The boiling point of this compound is 751°C at 760mmHg, which may influence its absorption and distribution .
Result of Action
Furan derivatives are known to have various effects, including the production of chemicals through diels–alder reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Methylfuran-3-yl)methanol. For instance, temperature and pressure may influence the species profiles and rate constants of the oxidation process of 2-methylfuran .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methylfuran-3-yl)methanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-3-furaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of 2-methyl-3-furaldehyde. This process involves the use of metal catalysts such as palladium or nickel supported on carbon, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: (2-Methylfuran-3-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: 2-Methyl-3-furaldehyde or 2-methyl-3-furancarboxylic acid.
Reduction: Tetrahydro-2-methyl-3-furanmethanol.
Substitution: 2-Bromo-3-methylfuran or 2-nitro-3-methylfuran
Scientific Research Applications
(2-Methylfuran-3-yl)methanol has several scientific research applications:
Comparison with Similar Compounds
2-Methylfuran: A simpler derivative with only a methyl group attached to the furan ring.
3-Furanmethanol: A derivative with a hydroxymethyl group at the third position but lacking the methyl group.
2-Methyl-3-furaldehyde: An aldehyde derivative with a similar structure but different functional group.
Comparison: (2-Methylfuran-3-yl)methanol is unique due to the presence of both a methyl and a hydroxymethyl group on the furan ringFor instance, the presence of the hydroxymethyl group allows for further functionalization through oxidation or reduction reactions, while the methyl group can undergo electrophilic substitution .
Properties
IUPAC Name |
(2-methylfuran-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOGLDPNBZSQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380396 | |
Record name | (2-methylfuran-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-99-4 | |
Record name | (2-methylfuran-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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